4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Overview
Description
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is an organic compound with the molecular formula C14H10O6. It is characterized by the presence of two hydroxyl groups and two carboxylic acid groups on a biphenyl structure. This compound is known for its rigid and planar structure, making it useful in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is a synthetic material intermediate used in the synthesis of other organic compounds .
Mode of Action
It is known to be a useful reagent in the synthesis of 4-hydroxypyridine derivatives . It can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .
Result of Action
As a synthetic intermediate, its effects would likely be indirect, resulting from the actions of the compounds it helps to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid can be synthesized through several methods:
Oxidation Reaction: One common method involves the oxidation of 4,4’-biphenol using potassium carbonate as a base.
Substitution Reaction: Another method includes the use of phthalic acid esters as starting materials, which undergo substitution reactions in the presence of a base and an oxidizing agent.
Industrial Production Methods
Industrial production typically involves multi-step processes starting from commercially available biphenyl derivatives. These processes often include esterification, Friedel-Crafts acetylation, and catalytic hydrogenolysis to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Esters, amides.
Scientific Research Applications
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
Medicine: The compound is a precursor for the synthesis of pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
4,4’-Biphenol: Lacks carboxylic acid groups, limiting its use in polymer synthesis.
Uniqueness
Properties
IUPAC Name |
5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWLBIMLGAHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448946 | |
Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13987-45-6 | |
Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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